Irtk activator

Description

BenchChem offers high-quality Irtk activator suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Irtk activator including the price, delivery time, and more detailed information at info@benchchem.com.

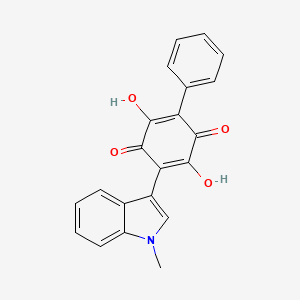

Structure

3D Structure

Properties

Molecular Formula |

C21H15NO4 |

|---|---|

Molecular Weight |

345.3 g/mol |

IUPAC Name |

2,5-dihydroxy-3-(1-methylindol-3-yl)-6-phenylcyclohexa-2,5-diene-1,4-dione |

InChI |

InChI=1S/C21H15NO4/c1-22-11-14(13-9-5-6-10-15(13)22)17-20(25)18(23)16(19(24)21(17)26)12-7-3-2-4-8-12/h2-11,23,26H,1H3 |

InChI Key |

ACJHLQAJKHNUGE-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)C3=C(C(=O)C(=C(C3=O)O)C4=CC=CC=C4)O |

Synonyms |

2,5-DH-(MI)-PBQ 2,5-dihydroxy-3-(1-methylindol-3-yl)-6-phenyl-1,4-benzoquinone |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: IRTK Activators in Glucose Metabolism Studies

Executive Summary

The Insulin Receptor Tyrosine Kinase (IRTK) is the master switch for glucose homeostasis. While recombinant insulin remains the standard of care for Type 1 Diabetes, the quest for small molecule IRTK activators (SMIAs) addresses the unmet needs of Type 2 Diabetes (T2D) and insulin resistance. Unlike insulin, which requires parenteral administration, SMIAs offer the potential for oral bioavailability and non-competitive activation profiles that can bypass insulin resistance mechanisms.

This guide provides a rigorous technical framework for studying IRTK activators. It moves beyond basic textbook descriptions to cover the experimental realities of distinguishing true agonists from sensitizers, ensuring receptor selectivity, and validating functional glucose uptake.

Mechanistic Architecture: Agonists vs. Sensitizers[1]

To design effective experiments, one must understand that not all IRTK modulators act identically. The insulin receptor is a heterotetramer (

Small molecules intervene via two distinct mechanisms:

-

Direct Agonists (Insulin Mimetics): Compounds like L-783,281 bind directly to the kinase domain or allosteric sites on the

-subunit. They induce autophosphorylation in the absence of insulin.[1][2] -

Sensitizers: Compounds like TLK16998 do not trigger autophosphorylation alone.[1][2] Instead, they stabilize the active conformation of the receptor once insulin is bound, effectively lowering the

of insulin.

Signaling Cascade Visualization

The following diagram illustrates the canonical pathway activated by IRTK modulators, leading to GLUT4 translocation.

Caption: Canonical IRTK signaling pathway showing dual entry points for Insulin (extracellular) and Small Molecule Activators (intracellular/transmembrane).

Lead Compound Analysis

When selecting positive controls for your assays, specific compounds must be chosen based on the desired mechanism of action.

| Compound | Class | Mechanism | Key Feature | Reference |

| L-783,281 | Fungal Metabolite | Direct Agonist | Activates IRTK | |

| TLK16998 | Synthetic Small Molecule | Sensitizer | Potentiates insulin action; inactive without insulin. | |

| Merck L7 | Synthetic Small Molecule | Direct Agonist | Acts on kinase domain; distinct from insulin binding site. | |

| Demethylasterriquinone B1 | Natural Product | Direct Agonist | Orally active; mimics insulin signaling. |

Experimental Frameworks

To validate a novel IRTK activator, you must demonstrate two things: biochemical kinase activation (in vitro) and functional metabolic consequence (in cellulo).

Protocol A: TR-FRET Kinase Activity Assay (Biochemical)

Why this method? Traditional radiometric assays (

Materials:

-

Recombinant Human IR Cytoplasmic Domain.

-

Substrate: Biotinylated Poly-Glu-Tyr (4:1).

-

Detection: Eu-Cryptate labeled anti-phosphotyrosine antibody (Donor) + Streptavidin-XL665 (Acceptor).

-

Buffer: 50 mM HEPES (pH 7.0), 5 mM

, 2 mM

Step-by-Step Methodology:

-

Enzyme Prep: Dilute IR kinase domain to 0.5 ng/µL in kinase buffer.

-

Compound Addition: Dispense 5 µL of test compound (in DMSO) into a 384-well low-volume white plate.

-

Reaction Initiation: Add 10 µL of Enzyme/Substrate mix.

-

Critical Control: Include wells with 100 nM Insulin (Max Signal) and DMSO only (Basal).

-

-

ATP Start: Add 5 µL of ATP (final conc.

).[3][4] Note: Keep ATP low to detect competitive inhibitors or allosteric modulators. -

Incubation: Shake for 60 minutes at Room Temperature (RT).

-

Detection: Add 10 µL of detection mixture (Eu-Ab + SA-XL665 in EDTA buffer). The EDTA stops the kinase reaction.

-

Readout: Measure fluorescence at 665 nm and 620 nm after 1 hour. Calculate HTRF Ratio (

).

Protocol B: 2-NBDG Glucose Uptake Assay (Functional)

Why this method? 2-NBDG is a fluorescent glucose analog.[3][5][6][7] It allows for direct quantification of glucose transport into cells (adipocytes or myotubes) via flow cytometry, avoiding radioactivity.

Materials:

-

3T3-L1 Adipocytes (fully differentiated) or C2C12 Myotubes.

-

2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)amino)-2-deoxyglucose).[5][6]

-

KRPH Buffer (Krebs-Ringer Phosphate HEPES) + 2% BSA.

Step-by-Step Methodology:

-

Starvation (Crucial): Serum starve differentiated cells in serum-free DMEM (low glucose) for 3 hours. This resets basal signaling.

-

Wash: Wash cells

with warm KRPH buffer to remove any residual glucose which competes with 2-NBDG. -

Treatment: Incubate cells with Test Compound (e.g., 10 µM) or Insulin Control (100 nM) for 30 minutes at 37°C.

-

Uptake Phase: Add 2-NBDG to a final concentration of 100 µM . Incubate for exactly 20 minutes .

-

Note: Longer incubations (>30 min) can lead to efflux or degradation of the signal.

-

-

Termination: Aspirate media and wash

rapidly with ice-cold PBS. The cold temperature freezes GLUT4 transporter activity. -

Analysis: Trypsinize cells and resuspend in ice-cold PBS. Analyze via Flow Cytometry (FITC channel, Ex/Em: 465/540 nm).

-

Gating: Gate on live cells (PI negative) to ensure uptake is active transport, not passive leakage into dead cells.

-

Critical Challenges: The Selectivity Trap

The greatest hurdle in developing IRTK activators is the structural homology between the Insulin Receptor (IR) and the Insulin-Like Growth Factor 1 Receptor (IGF-1R).[8]

-

The Risk: Activation of IGF-1R triggers mitogenesis (cell division), potentially leading to carcinogenesis.

-

The Requirement: A true metabolic drug must activate IR (metabolism) without activating IGF-1R (mitosis).

Experimental Workflow for Selectivity

The following workflow outlines the logic for filtering compounds to ensure safety and efficacy.

Caption: Screening funnel prioritizing early elimination of IGF-1R cross-reactive compounds before functional cellular testing.

References

-

Zhang, B. et al. (1999). Discovery of a small molecule insulin mimetic with antidiabetic activity in mice.[9] Science, 284(5416), 974-977.

-

Manchem, V. P. et al. (2001). Small molecule insulin receptor activators potentiate insulin action in insulin-resistant cells. Diabetes, 50(10), 2323-2330.[1]

-

Liu, K. et al. (2000). Discovery of a novel non-peptide insulin receptor partial agonist.[9] Journal of Biological Chemistry, 275, 1211-1216.

-

Zou, C. et al. (2018). FACS-based Glucose Uptake Assay of Mouse Embryonic Fibroblasts and Breast Cancer Cells Using 2-NBDG Probe. Bio-protocol, 8(8), e2805.

-

Cisbio Bioassays. (2023). HTRF Insulin Receptor Kinase Assay Principle.

Sources

- 1. Small molecule insulin receptor activators potentiate insulin action in insulin-resistant cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Effect of the insulin mimetic L-783,281 on intracellular Ca2+ and insulin secretion from pancreatic beta-cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. bio-protocol.org [bio-protocol.org]

- 7. scholarworks.uark.edu [scholarworks.uark.edu]

- 8. LK or IGF1R: When selectivity hurts - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of a small molecule insulin mimetic with antidiabetic activity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Optimizing MAPK/ERK Stimulation via Insulin Receptor Tyrosine Kinase (IR-TK) Modulation

Executive Summary

This technical guide addresses the stimulation of the MAPK/ERK pathway through the specific activation of the Insulin Receptor Tyrosine Kinase (IR-TK) . While the insulin receptor (IR) is classically associated with metabolic regulation via the PI3K/Akt axis, its role in mitogenic signaling via the Ras-Raf-MEK-ERK cascade is equally critical, particularly in the context of cell proliferation and differentiation.

This guide distinguishes between orthosteric activation (using the natural ligand, Insulin) and allosteric small-molecule activation (using compounds like L-783,281 ), providing a robust framework for researchers to selectively probe these signaling arms.

Mechanistic Architecture: The IR-TK to MAPK Axis

To successfully stimulate and measure this pathway, one must understand the bifurcation of the signal at the receptor level. The IR-TK does not signal linearly; it recruits distinct adaptor proteins for metabolic vs. mitogenic outcomes.

The Signaling Bifurcation

Upon activation (autophosphorylation), the IR-TK creates docking sites for adaptor proteins.

-

Metabolic Branch: Recruitment of IRS (Insulin Receptor Substrate) proteins predominantly drives the PI3K/Akt pathway.

-

Mitogenic/MAPK Branch: The IR-TK phosphorylates the Shc (Src homology 2 domain-containing) adaptor protein. This is the critical "switch" for MAPK activation.

The Cascade: IR-TK (pY) -> Shc -> Grb2 -> SOS -> Ras (GTP) -> Raf -> MEK1/2 -> ERK1/2

Diagram 1: IR-TK Signaling Topology

The following diagram visualizes the specific molecular hand-offs required to transition from Receptor Tyrosine Kinase activity to ERK phosphorylation.

Caption: The IR-TK signaling cascade, highlighting the Shc-dependent route to MAPK/ERK activation distinct from the IRS/PI3K metabolic pathway.

The Activator Toolkit

To stimulate IR-TK, researchers generally choose between the physiological ligand (Insulin) and small molecule activators (SMAs). SMAs are valuable for probing receptor mechanics without the full spectrum of ligand-induced downregulation or when studying insulin resistance where ligand binding may be compromised.

Comparative Analysis of IR-TK Activators

| Feature | Insulin (Ligand) | L-783,281 (Small Molecule) | Vanadate (Phosphatase Inhibitor) |

| Mechanism | Binds extracellular | Binds intracellular | Inhibits PTPases (e.g., PTP1B), preventing dephosphorylation. |

| Selectivity | High for IR; cross-reacts with IGF-1R at high concentrations. | High for IR; selective over IGF-1R and EGFR. | Non-selective; activates multiple RTKs. |

| Kinetics | Rapid (Peak p-ERK ~5-10 min). | Slower onset/sustained (Peak p-ERK ~15-30 min). | Slow, sustained, often toxic. |

| Use Case | Physiological baseline; general stimulation. | Probing kinase domain competence; bypassing ligand-binding defects. | Positive control for maximal phosphorylation (dirty signal). |

Key Insight on L-783,281: Identified by Zhang et al. (1999), this fungal metabolite activates IR-TK even in cells expressing mutant receptors defective in insulin binding. It is a critical tool for distinguishing binding-defects from kinase-defects.

Strategic Protocol: Selective Stimulation

This protocol is designed to maximize the Signal-to-Noise Ratio (SNR) of the MAPK pathway. Basal ERK phosphorylation is often high due to serum growth factors; therefore, starvation is the single most critical step .

Phase 1: Preparation & Starvation

-

Seeding: Seed cells (e.g., CHO-IR, HepG2, or 3T3-L1 adipocytes) to reach 70-80% confluency. Over-confluency can suppress MAPK signaling via contact inhibition.

-

The "Hard" Starve:

-

Wash cells 2x with warm PBS.

-

Incubate in Serum-Free Medium (SFM) (e.g., DMEM + 0.1% BSA) for 16–24 hours .

-

Why: This resets the basal phosphorylation of MEK and ERK to near-zero, allowing you to detect the stimulation spike.

-

Phase 2: Stimulation Kinetics

Design your experiment with a time-course to capture the transient nature of MAPK signaling.

-

Treatment Groups:

-

Negative Control: Vehicle (DMSO for L-783,281; Saline for Insulin).

-

Ligand: Insulin (100 nM).

-

Small Molecule: L-783,281 (5–10 µM). Note: L-783,281 is often used at higher concentrations than insulin due to pharmacokinetics.

-

Specificity Control: Insulin + U0126 (10 µM, MEK inhibitor).[2]

-

-

Time Points:

-

0 min (Basal)

-

5 min (Early Phase - Insulin Peak)

-

15 min (Mid Phase - L-783,281 Peak)

-

30 min (Sustained)

-

60 min (Resolution)

-

Phase 3: Lysis & Preservation

MAPK phosphorylation is extremely labile. Phosphatases will strip the signal within seconds of cell lysis if not inhibited.

-

Lysis Buffer: RIPA or NP-40 buffer supplemented with:

-

Protease Inhibitors: Aprotinin, Leupeptin.

-

Phosphatase Inhibitors (Critical): Sodium Orthovanadate (1 mM), Sodium Fluoride (10 mM), and

-glycerophosphate.

-

-

Technique: Lyse on ice. Scrape rapidly. Sonicate briefly to shear DNA (reduces viscosity).

Diagram 2: Experimental Workflow

Caption: Step-by-step workflow emphasizing the critical serum starvation step to reduce basal MAPK noise.

Validation & Troubleshooting (Self-Validating Systems)

A robust experiment must contain internal logic checks to prove that the observed signal is genuine and specific.

The Total Protein Normalization Rule

Never rely solely on housekeeping proteins (Actin/GAPDH) for phosphorylation studies. You must blot for Total ERK1/2 on the same membrane (or stripped membrane) as Phospho-ERK1/2 (Thr202/Tyr204) .

-

Logic: Treatments can sometimes alter total protein levels or loading can vary. The ratio of p-ERK / Total ERK is the only valid metric.

The MEK Inhibitor Check

To prove that your IR-TK activator is signaling through the canonical pathway, pre-treat cells with U0126 (10 µM) or PD98059 for 30 minutes prior to stimulation.

-

Expected Result: Complete ablation of the p-ERK signal, even in the presence of Insulin or L-783,281. If p-ERK persists, your activator is hitting an off-target kinase downstream of MEK.

Specificity Check (IGF-1R)

Since IR and IGF-1R are highly homologous, high doses of insulin or mimetics can cross-activate IGF-1R.

-

Validation: Use an IGF-1R specific blocking antibody (e.g.,

IR-3) or a specific inhibitor (e.g., NVP-AEW541) to confirm the signal is IR-mediated.

References

-

Zhang, B., Salituro, G., Szalkowski, D., et al. (1999). Discovery of a small molecule insulin mimetic with antidiabetic activity in mice.[1][3][4] Science, 284(5416), 974-977.

-

Saltiel, A. R., & Kahn, C. R. (2001). Insulin signalling and the regulation of glucose and lipid metabolism.[2][5] Nature, 414(6865), 799-806.

-

Avruch, J. (1998). MAP kinase pathways: the first twenty years. Biochimica et Biophysica Acta (BBA)-Molecular Cell Research, 1773(8), 1150-1160.

-

Taniguchi, C. M., Emanuelli, B., & Kahn, C. R. (2006). Critical nodes in signalling pathways: insights into insulin action.[1][2] Nature Reviews Molecular Cell Biology, 7(2), 85-96.

Sources

- 1. endocrine.org [endocrine.org]

- 2. MAPK/ERK Signaling Regulates Insulin Sensitivity to Control Glucose Metabolism in Drosophila | PLOS Genetics [journals.plos.org]

- 3. Discovery of a small molecule insulin mimetic with antidiabetic activity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. diabetesjournals.org [diabetesjournals.org]

- 5. assaygenie.com [assaygenie.com]

Methodological & Application

Application Note: Cellular Screening & Validation of Small Molecule IRTK Activators

Abstract

The Insulin Receptor Tyrosine Kinase (IRTK) is a critical therapeutic target for Type 2 Diabetes (T2D) and metabolic syndrome. While recombinant kinase assays provide biochemical data, they lack the physiological context of membrane-bound receptor conformational dynamics. This application note details a robust cellular screening workflow for identifying small molecule IRTK activators. We outline a dual-phase strategy: (1) A High-Throughput In-Cell ELISA (ICE) to quantify proximal IR

Biological Mechanism & Target Context[1][2][3][4][5]

The Insulin Receptor (IR) is a heterotetrameric receptor tyrosine kinase (RTK) composed of two extracellular

-

Activation: Ligand binding (Insulin) induces a conformational change, relieving repression of the

-subunits and triggering trans-autophosphorylation at the activation loop (Tyr1150/Tyr1151). -

Signaling: This recruits Insulin Receptor Substrates (IRS), activating the PI3K/AKT cascade, which drives GLUT4 translocation and glucose influx.

-

Drug Development Challenge: Small molecules must distinguish between IR and the highly homologous IGF-1R to avoid mitogenic risks.

Figure 1: IRTK Signaling Pathway

Caption: Canonical IRTK signaling cascade. Activation of IR (Tyr1150/1151) triggers the PI3K/AKT axis, resulting in GLUT4 translocation.

Protocol A: Proximal Readout (In-Cell ELISA)

Objective: Quantify phosphorylation of IR

Materials

-

Cell Line: CHO-IR or HepG2 (Liver carcinoma).

-

Primary Antibody: Rabbit anti-pIR (Tyr1150/1151) (Specific for the activation loop).

-

Normalization Antibody: Mouse anti-Total IR

or Janus Green (whole cell stain). -

Fixation: 4% Paraformaldehyde (PFA) in PBS.

-

Permeabilization: 0.1% Triton X-100.

Step-by-Step Methodology

Phase 1: Seeding and Starvation

-

Seed Cells: Plate CHO-IR cells at 20,000 cells/well in a 96-well clear-bottom black plate.

-

Culture: Incubate for 24 hours at 37°C, 5% CO

until 80-90% confluent. -

Starvation (CRITICAL): Aspirate growth media and wash 1x with PBS. Add 100

L serum-free DMEM. Incubate for 4 hours .-

Why? Serum contains insulin/IGF-1 which causes high basal phosphorylation. Starvation reduces background noise, improving the Z-factor.

-

Phase 2: Treatment and Fixation

-

Compound Preparation: Prepare 5x concentration of test compounds in serum-free media.

-

Treatment: Add 25

L of compound to wells. -

Incubation: Incubate for 15 minutes at 37°C.

-

Note: Kinase activation is rapid. Longer incubations (>30 min) may see signal degradation due to phosphatase activity.

-

-

Fixation: Immediately aspirate media and add 100

L 4% PFA. Incubate 20 min at Room Temperature (RT).

Phase 3: Detection

-

Wash: Wash 3x with PBS containing 0.1% Tween-20 (PBST).

-

Permeabilize: Add 100

L PBS + 0.1% Triton X-100 for 10 min. -

Block: Add Blocking Buffer (5% BSA in PBST) for 1 hour.

-

Primary Antibody: Add anti-pIR (Tyr1150/1151) (1:1000 in blocking buffer). Incubate overnight at 4°C.

-

Secondary Antibody: Wash 3x.[5] Add HRP-conjugated or IRDye-conjugated secondary antibody (1:5000) for 1 hour at RT.

-

Read:

-

Chemiluminescence: Add substrate and read on a luminometer.

-

Fluorescence (preferred): Read on a scanner (e.g., ODyssay) for ratiometric analysis.

-

Protocol B: Functional Readout (2-NBDG Uptake)

Objective: Confirm that the kinase activation translates to physiological glucose uptake using differentiated 3T3-L1 adipocytes.

Materials

-

Cell Line: 3T3-L1 Fibroblasts (differentiated to adipocytes).[6][7]

-

Differentiation Cocktail: IBMX (0.5 mM), Dexamethasone (1

M), Insulin (10 -

Tracer: 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)amino)-2-deoxyglucose). Fluorescent glucose analog.[7]

Experimental Workflow Diagram

Caption: Workflow for 2-NBDG glucose uptake assay in differentiated 3T3-L1 adipocytes.

Step-by-Step Methodology

-

Differentiation: Differentiate 3T3-L1 fibroblasts into adipocytes over 10 days until lipid droplets are visible (>90% differentiation efficiency required).

-

Starvation:

-

Wash cells 2x with warm PBS.

-

Incubate in Glucose-Free, Serum-Free DMEM for 2 hours.

-

Why? Removal of extracellular glucose is mandatory so 2-NBDG does not compete with unlabeled glucose for GLUT4 transporters.

-

-

Compound Treatment:

-

Add test compounds or Insulin (100 nM) in glucose-free media.

-

Incubate for 30 minutes at 37°C.

-

-

Uptake Reaction:

-

Add 2-NBDG to a final concentration of 100

M. -

Incubate for 30-60 minutes at 37°C.

-

-

Stop Reaction:

-

Aspirate media rapidly.

-

Wash 3x with Ice-Cold PBS .

-

Why? Cold PBS stops GLUT4 activity and prevents efflux of the tracer.

-

-

Measurement:

-

Read fluorescence immediately (Ex/Em: 465/540 nm) on a plate reader.

-

Optional: Lyse cells in RIPA buffer and read lysate fluorescence for higher sensitivity if background is high.

-

Data Analysis & Interpretation

Quantitative Metrics

Summarize data using the following structure:

| Parameter | Formula/Definition | Acceptance Criteria |

| Fold Activation | > 2.0-fold for hits | |

| Z-Factor | $1 - \frac{3(\sigma_p + \sigma_n)}{ | \mu_p - \mu_n |

| EC | Concentration at 50% max response | Compound dependent |

| Viability | Concurrent ATP or MTT assay | > 80% vs Vehicle |

Troubleshooting Guide

-

High Background (Protocol A): Incomplete starvation or poor washing. Ensure 4-hour starvation in serum-free media.

-

Low Signal Window (Protocol B): 3T3-L1 differentiation failure. Confirm lipid accumulation via Oil Red O staining prior to assay.

-

Specificity Check: To confirm IRTK specificity over IGF-1R, counter-screen hits in MCF-7 cells (high IGF-1R, low IR) or use an IR-specific inhibitor (e.g., S961) to block the signal.

References

-

Hubbard, S. R. (2013). Structural biology of insulin and IGF1 receptors. Nature Reviews Molecular Cell Biology, 14(5), 329–343. Link

-

Saltiel, A. R., & Kahn, C. R. (2001). Insulin signalling and the regulation of glucose and lipid metabolism.[1] Nature, 414(6865), 799–806. Link

-

Yamamoto, N., et al. (2011). A novel fluorescent glucose derivative, 2-NBDG, for the assessment of glucose uptake in vitro and in vivo. Journal of Diabetes Investigation, 2(2), 154-156. Link

-

Cell Signaling Technology. (n.d.). PathScan® Phospho-Insulin Receptor β (Tyr1150/1151) Sandwich ELISA Kit Protocol.[8] Link[8]

-

Zhang, B., et al. (1999). Discovery of a small molecule insulin mimetic with antidiabetic activity in mice.[9] Science, 284(5416), 974-977. Link

Sources

- 1. assaygenie.com [assaygenie.com]

- 2. In-cell ELISA protocol | Abcam [abcam.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. diabetesjournals.org [diabetesjournals.org]

- 7. Novel method to differentiate 3T3 L1 cells in vitro to produce highly sensitive adipocytes for a GLUT4 mediated glucose uptake using fluorescent glucose analog - PMC [pmc.ncbi.nlm.nih.gov]

- 8. PathScan® Phospho-Insulin Receptor beta (Tyr1150/1151) Sandwich ELISA Antibody Pair | Cell Signaling Technology [cellsignal.com]

- 9. endocrine.org [endocrine.org]

How to use Irtk activator in cell culture

Application Note: Optimizing Insulin Receptor Tyrosine Kinase (IRTK) Activation using Small Molecule Mimetics (L-783,281) in Mammalian Cell Culture

Introduction

The insulin receptor (IR) is a critical regulator of cellular metabolism, growth, and survival.[1][2] While recombinant insulin is the standard ligand for IR activation, it suffers from poor stability, high cost in large-scale manufacturing, and an inability to activate mutant receptors defective in the extracellular ligand-binding domain.

Small molecule IRTK activators, most notably L-783,281 , offer a robust alternative. Unlike insulin, which binds to the extracellular

This guide details the preparation, handling, and experimental application of L-783,281 for both signaling analysis (Western Blot) and functional readout (Glucose Uptake).

Mechanism of Action

To interpret experimental data correctly, one must understand the distinct binding topology of L-783,281 compared to native insulin.

-

Insulin (Native): Binds to the extracellular

-subunits, inducing a conformational change that triggers trans-autophosphorylation of the intracellular -

L-783,281 (Activator): Bypasses the

-subunit entirely. It binds to the kinase domain of the

Figure 1: Differential Activation Pathways of the Insulin Receptor

Caption: Schematic comparison of native insulin binding (extracellular) versus L-783,281 direct activation (intracellular), converging on the PI3K/Akt pathway.

Reagent Preparation & Handling

L-783,281 is hydrophobic and requires precise handling to prevent precipitation in aqueous media.

Table 1: Physicochemical Properties and Reconstitution

| Parameter | Specification | Critical Note |

| Compound Name | L-783,281 | Do not confuse with inactive analogs (e.g., L-767,827). |

| Molecular Weight | ~550-600 Da (varies by salt) | Check specific batch CoA. |

| Solubility | DMSO (>10 mg/mL) | Insoluble in water/PBS. |

| Stock Concentration | 10 mM in DMSO | Prepare in amber glass or high-quality PP tubes. |

| Storage | -20°C (Aliquot) | Avoid freeze-thaw cycles. Stable for 6 months. |

| Working Conc. | 1 – 10 µM | Higher concentrations (>20 µM) may cause off-target cytotoxicity. |

Protocol A: Acute Signaling Analysis (Western Blot)

Objective: Validate IRTK activation by detecting phosphorylation of the Insulin Receptor (Tyr1150/1151) and downstream Akt (Ser473).

Experimental Logic: Basal phosphorylation of IR is often high in serum-containing media. Serum starvation is non-negotiable to reduce background noise and prove the drug is the sole cause of activation.

Step-by-Step Procedure:

-

Seeding:

-

Seed cells (e.g., CHO-IR, HepG2, C2C12) in 6-well plates.

-

Grow to 80-90% confluency.

-

-

Starvation (Critical Step):

-

Wash cells 2x with warm PBS.

-

Add Serum-Free Media (e.g., DMEM + 0.1% BSA).

-

Incubate for 4 to 16 hours (overnight is standard for robust lines; 4 hours for sensitive lines).

-

-

Treatment:

-

Lysis:

-

Place plate on ice immediately. Aspirate media.

-

Wash 1x with ice-cold PBS containing 1 mM Sodium Orthovanadate (phosphatase inhibitor).

-

Lyse in RIPA buffer + Protease/Phosphatase Inhibitor Cocktail.

-

-

Analysis:

-

Perform Western Blot.

-

Primary Antibodies: Anti-pIGF-1R/InsR (Tyr1131/1146) or specific p-IR (Tyr1150/1151); Anti-pAkt (Ser473).

-

Protocol B: Functional Glucose Uptake Assay (2-NBDG)

Objective: Determine if the phosphorylation observed in Protocol A translates to physiological function (GLUT4 translocation and glucose intake).

Reagent: 2-NBDG (Fluorescent glucose analog).[5][6][7] Readout: Flow Cytometry (FITC channel).

Figure 2: Glucose Uptake Workflow

Caption: Sequential workflow for 2-NBDG glucose uptake assay. Note the specific glucose starvation step required to sensitize cells to uptake.

Step-by-Step Procedure:

-

Preparation:

-

Seed cells to reach 90% confluency.

-

Prepare KRPH Buffer (Krebs-Ringer Phosphate HEPES) with 2% BSA. Do not use DMEM; glucose in media competes with 2-NBDG.

-

-

Glucose Starvation:

-

Wash cells 2x with PBS.

-

Incubate in KRPH buffer (no glucose) for 2 hours at 37°C.

-

-

Drug Treatment:

-

Add L-783,281 (10 µM) or Insulin (100 nM) to the wells.

-

Incubate for 30 minutes .

-

-

2-NBDG Uptake:

-

Add 2-NBDG to a final concentration of 50–100 µM .

-

Incubate for 30 minutes at 37°C.

-

-

Termination & Analysis:

-

Aspirate media and wash 3x with ice-cold PBS (stops transport).

-

Trypsinize cells, resuspend in ice-cold PBS + 0.5% BSA.

-

Analyze immediately on Flow Cytometer (Excitation 488 nm / Emission 530 nm).

-

Troubleshooting & Optimization (Self-Validating Systems)

| Observation | Potential Cause | Corrective Action |

| Precipitation in Media | Drug concentration too high or mixing too slow. | Vortex media vigorously while adding the drug stock. Do not exceed 20 µM. Ensure DMSO < 0.5%. |

| High Background p-Akt | Incomplete starvation. | Increase starvation time (up to 16h). Ensure BSA is "Fatty Acid Free." |

| No Glucose Uptake Signal | Competition with media glucose. | Use KRPH or Glucose-free DMEM strictly during the assay window. |

| Cell Detachment | DMSO toxicity or starvation stress. | Reduce DMSO to <0.1%. Shorten starvation time if cells are sensitive (e.g., HEK293). |

References

-

Zhang, B., et al. (1999). Discovery of a small molecule insulin mimetic with antidiabetic activity in mice. Science, 284(5416), 974-977.

-

Salituro, G. M., et al. (2001). Pharmacokinetic properties of L-783,281, a small molecule insulin mimetic, in rats. Journal of Pharmacokinetics and Biopharmaceutics.

-

Manchem, V. P., et al. (2001). Small molecule insulin receptor activators potentiate insulin action in insulin-resistant cells.[8] Diabetes, 50(4), 824-830.

-

Zou, C., et al. (2005). 2-NBDG as a fluorescent indicator for direct glucose uptake measurement. Journal of Biochemical and Biophysical Methods, 64(3), 207-215.

Sources

- 1. Activation mechanism of the insulin receptor: a structural perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Insulin receptor - Wikipedia [en.wikipedia.org]

- 3. Effect of the insulin mimetic L-783,281 on intracellular Ca2+ and insulin secretion from pancreatic beta-cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. diabetesjournals.org [diabetesjournals.org]

- 5. docs.aatbio.com [docs.aatbio.com]

- 6. scholarworks.uark.edu [scholarworks.uark.edu]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. diabetesjournals.org [diabetesjournals.org]

Application Notes and Protocols: Probing Adipocyte Metabolism with Small Molecule Activators of the Insulin Receptor Tyrosine Kinase (IRTK)

For Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond Insulin - Direct Pharmacological Activation of IRTK in Adipocytes

Adipocytes are central regulators of systemic energy homeostasis, and their response to insulin is a critical determinant of metabolic health. The binding of insulin to the α-subunit of the insulin receptor triggers a conformational change that activates the intrinsic tyrosine kinase activity of the β-subunits, an entity we will refer to as the Insulin Receptor Tyrosine Kinase (IRTK). This autophosphorylation event initiates a complex and vital signaling cascade that governs glucose uptake, promotes lipogenesis, and suppresses lipolysis.[1][2] Dysregulation of this pathway in adipocytes is a hallmark of insulin resistance and a cornerstone of type 2 diabetes pathophysiology.

While insulin is the physiological activator of IRTK, the development of non-peptidic, small molecule activators offers a powerful pharmacological tool to dissect this pathway with greater precision and to explore potential therapeutic avenues. These synthetic compounds can bypass the complexities of peptide handling and stability, providing a direct means to stimulate the IRTK and its downstream effects. This guide provides a comprehensive overview and detailed protocols for the treatment of adipocytes with a representative small molecule IRTK activator, enabling researchers to investigate the nuanced roles of this pivotal signaling nexus in metabolic regulation.

The IRTK Signaling Cascade in Adipocytes: A Mechanistic Overview

Activation of the IRTK is the first intracellular commitment to the insulin response. This event creates docking sites for Insulin Receptor Substrate (IRS) proteins, which upon phosphorylation, recruit and activate a host of downstream effectors.[2] A primary pathway engaged in adipocytes is the Phosphoinositide 3-Kinase (PI3K)/Akt (also known as Protein Kinase B) cascade.

Activated PI3K generates phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which recruits Akt to the plasma membrane where it is activated. Akt, a serine/threonine kinase, then phosphorylates a range of substrates, culminating in the translocation of the glucose transporter 4 (GLUT4) from intracellular vesicles to the plasma membrane. This process is the rate-limiting step for insulin-stimulated glucose uptake into the adipocyte.

Signaling Pathway Diagram: IRTK Activation and Downstream Metabolic Effects in Adipocytes

Caption: Workflow of IRTK activation by a small molecule agonist.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the culture and differentiation of adipocytes, their subsequent treatment with a small molecule IRTK activator, and the analysis of key metabolic endpoints.

Protocol 1: Culture and Differentiation of 3T3-L1 Preadipocytes

The murine 3T3-L1 cell line is a robust and widely used model for studying adipogenesis and adipocyte metabolism.

Materials:

-

3T3-L1 preadipocytes

-

Dulbecco's Modified Eagle's Medium (DMEM), high glucose

-

Fetal Bovine Serum (FBS)

-

Calf Serum (CS)

-

Penicillin-Streptomycin (10,000 U/mL)

-

3-isobutyl-1-methylxanthine (IBMX)

-

Dexamethasone

-

Insulin (bovine)

-

Phosphate-Buffered Saline (PBS)

Procedure:

-

Preadipocyte Expansion: Culture 3T3-L1 preadipocytes in DMEM supplemented with 10% Calf Serum and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 10% CO2. Passage cells before they reach 80% confluency to maintain their differentiation potential.

-

Induction of Differentiation (Day 0): Seed preadipocytes in the desired culture plates (e.g., 6-well or 12-well plates) and grow them to 100% confluency. Two days post-confluency, replace the growth medium with a differentiation cocktail containing DMEM, 10% FBS, 1% Penicillin-Streptomycin, 0.5 mM IBMX, 1 µM Dexamethasone, and 10 µg/mL insulin.

-

Insulin Treatment (Day 2): After 48 hours, remove the differentiation cocktail and replace it with DMEM containing 10% FBS, 1% Penicillin-Streptomycin, and 10 µg/mL insulin.

-

Adipocyte Maturation (Day 4 onwards): After another 48 hours, switch to a maintenance medium of DMEM with 10% FBS and 1% Penicillin-Streptomycin. Replenish the medium every 2-3 days. Mature, lipid-laden adipocytes are typically ready for experimentation between days 8 and 12 post-induction.

Protocol 2: Treatment of Differentiated Adipocytes with an IRTK Activator

This protocol outlines the treatment of mature 3T3-L1 adipocytes with a small molecule IRTK activator. Demethylasterriquinone B-1 (DMAQ-B1) is used as a representative compound.[1][2]

Materials:

-

Fully differentiated 3T3-L1 adipocytes (from Protocol 1)

-

Small molecule IRTK activator (e.g., DMAQ-B1)

-

Dimethyl sulfoxide (DMSO)

-

Serum-free DMEM

-

PBS

Procedure:

-

Preparation of Stock Solution: Prepare a high-concentration stock solution of the IRTK activator in sterile DMSO. For DMAQ-B1, a 10 mM stock is a common starting point. Aliquot and store at -20°C or -80°C.

-

Serum Starvation: Prior to treatment, gently wash the differentiated adipocytes twice with warm PBS. Then, incubate the cells in serum-free DMEM for 2-4 hours to reduce basal signaling activity.

-

Treatment: Prepare working dilutions of the IRTK activator in serum-free DMEM from the stock solution. Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.1% (v/v), as higher concentrations can be cytotoxic. A typical concentration range to test for DMAQ-B1 is 1-30 µM.[2]

-

Incubation: Remove the starvation medium and add the medium containing the IRTK activator or vehicle control (serum-free DMEM with 0.1% DMSO). Incubate the cells for the desired time period at 37°C. The optimal incubation time will depend on the downstream endpoint being measured (e.g., 15-30 minutes for phosphorylation events, longer for gene expression changes or metabolic assays).

Experimental Controls:

| Control | Purpose |

| Vehicle Control | Cells treated with serum-free medium containing the same concentration of DMSO as the highest concentration of the IRTK activator. This accounts for any effects of the solvent. |

| Positive Control | Cells treated with a known concentration of insulin (e.g., 100 nM). This provides a benchmark for maximal physiological IRTK activation. |

| Negative Control | Untreated cells in serum-free medium. This establishes the basal level of the measured parameter. |

Experimental Workflow Diagram

Caption: A generalized workflow for studying IRTK activators.

Protocol 3: Assessment of Downstream Signaling - Western Blotting for Protein Phosphorylation

Activation of the IRTK and the subsequent PI3K/Akt pathway can be directly assessed by measuring the phosphorylation status of key proteins.

Materials:

-

Treated adipocyte cell lysates

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membranes

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies (e.g., anti-phospho-IR, anti-phospho-Akt, anti-total IR, anti-total Akt)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Cell Lysis: Following treatment, place the culture plates on ice, aspirate the medium, and wash the cells once with ice-cold PBS. Add lysis buffer, scrape the cells, and collect the lysate.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blotting: Normalize the protein amounts for each sample, run on an SDS-PAGE gel, and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane and then incubate with the appropriate primary antibodies overnight at 4°C. After washing, incubate with HRP-conjugated secondary antibodies.

-

Detection: Visualize the protein bands using an ECL substrate and an imaging system. Quantify band intensities and normalize the phosphorylated protein signal to the total protein signal.

Protocol 4: Functional Readout - Glucose Uptake Assay

The most critical metabolic outcome of IRTK activation in adipocytes is the uptake of glucose. This can be measured using either a fluorescent glucose analog or radiolabeled glucose.

Materials:

-

Differentiated 3T3-L1 adipocytes in a multi-well plate (e.g., 12-well or 24-well)

-

Krebs-Ringer-HEPES (KRH) buffer

-

2-Deoxy-D-[³H]-glucose or a fluorescent glucose analog (e.g., 2-NBDG)

-

Cytochalasin B (as a negative control for transporter-mediated uptake)

-

Scintillation fluid and counter (for radiolabeled assay) or fluorescence plate reader (for fluorescent assay)

Procedure:

-

Preparation: Perform the serum starvation and treatment with the IRTK activator as described in Protocol 2, using KRH buffer as the medium for the final 30 minutes of starvation and during treatment.

-

Initiate Glucose Uptake: Add 2-Deoxy-D-[³H]-glucose (to a final concentration of 0.5 µCi/mL) or 2-NBDG (to a final concentration of 50-100 µM) to each well. Incubate for 5-10 minutes at 37°C.

-

Terminate Uptake: Stop the reaction by washing the cells three times with ice-cold PBS.

-

Quantification:

-

Radiolabeled: Lyse the cells in a lysis buffer (e.g., 0.1% SDS) and measure the radioactivity in a scintillation counter.

-

Fluorescent: Measure the fluorescence in a plate reader (excitation ~485 nm, emission ~535 nm for 2-NBDG).

-

-

Data Analysis: Normalize the glucose uptake values to the total protein content in each well.

Data Interpretation and Troubleshooting:

| Expected Outcome | Potential Issue | Troubleshooting Steps |

| Increased p-Akt and glucose uptake with IRTK activator treatment. | No or low response to the activator. | - Confirm the activity of the IRTK activator. - Optimize the concentration and incubation time. - Ensure adipocytes are fully differentiated. |

| Insulin shows a more potent response than the small molecule activator. | Activator appears more potent than insulin. | - Verify the concentrations of both compounds. - Consider potential off-target effects of the small molecule. |

| High basal glucose uptake. | Incomplete serum starvation. | - Increase the duration of serum starvation. - Ensure all media used are serum-free. |

Conclusion

The use of small molecule IRTK activators provides a valuable and direct method for interrogating the insulin signaling pathway in adipocytes. The protocols outlined in this application note offer a robust framework for researchers to culture, differentiate, and treat adipocytes, and to subsequently measure the key signaling and metabolic consequences of IRTK activation. By employing these techniques, scientists can gain deeper insights into the molecular mechanisms governing adipocyte function and explore novel therapeutic strategies for metabolic diseases.

References

-

Zhang, B., et al. (1999). Discovery of a small molecule insulin receptor activator. Science, 284(5416), 974-977. Available at: [Link]

-

Li, J., et al. (2003). Small molecule insulin receptor activators potentiate insulin action in insulin-resistant cells. The Journal of biological chemistry, 278(48), 48241–48247. Available at: [Link]

Sources

Application Note: Mechanistic Activation of Insulin Receptor Tyrosine Kinase (IRTK) using Small Molecule Activator III (DDN)

Executive Summary

This application note details the experimental protocols for utilizing IRTK Activator III (DDN) , a selective, orally bioavailable small molecule activator of the Insulin Receptor (IR). Unlike insulin, which binds to the extracellular

Compound Profile & Mechanism of Action[1][2]

Chemical Identity

DDN acts as a direct sensitizer of the Insulin Receptor Tyrosine Kinase (IRTK).[1][2] It is critical to differentiate this small molecule from peptide agonists; it bypasses the extracellular ligand-binding domain, making it a valuable tool for studying receptor kinetics independent of ligand-receptor stoichiometry.

| Property | Specification |

| Common Name | IRTK Activator III, DDN |

| Chemical Name | 5,8-Diacetyloxy-2,3-dichloro-1,4-naphthoquinone |

| CAS Number | 118006-14-7 |

| Molecular Weight | 343.12 g/mol |

| Target | Insulin Receptor Tyrosine Kinase (IRTK) domain |

| Selectivity | High for IR; No activity on IGF-1R or EGFR |

| Solubility | DMSO (25 mg/mL); Poor water solubility |

| Appearance | Pale yellow-green powder |

Signaling Pathway

DDN induces the autophosphorylation of the IR

Figure 1: DDN-Mediated Insulin Receptor Signaling Pathway

Caption: DDN binds directly to the IR kinase domain, triggering autophosphorylation and downstream metabolic signaling while sparing IGF-1R.

Experimental Protocols

Protocol A: Reconstitution and Storage (Critical Step)

Senior Scientist Note: Naphthoquinones are hydrophobic. Improper reconstitution leads to micro-precipitation in aqueous media, causing "false negative" results in cell assays.

-

Solvent: Use high-grade anhydrous DMSO (Dimethyl Sulfoxide).

-

Concentration: Prepare a 25 mg/mL master stock.

-

Calculation: To 5 mg of DDN powder, add 200

L of DMSO.

-

-

Dissolution: Vortex vigorously for 30 seconds. Inspect for particulates. If necessary, sonicate in a water bath for 2 minutes at room temperature.

-

Aliquot: Divide into 10-20

L aliquots to avoid freeze-thaw cycles. -

Storage: Store at -20°C (stable for 6 months). Protect from light (amber tubes recommended).

Protocol B: Cell-Based Kinase Activation Assay

Objective: Validate DDN activity by measuring phosphorylation of IR (Tyr1150/1151) and Akt (Thr473). Cell Model: CHO-IR (Chinese Hamster Ovary cells overexpressing IR) or HepG2 (Liver carcinoma).

Reagents Required[3][4][5][6]

-

Serum-free DMEM (High Glucose).

-

Lysis Buffer: RIPA + Protease/Phosphatase Inhibitor Cocktail (Roche or equivalent).

-

Primary Antibodies: Anti-pIR (Tyr1150/1151), Anti-pAkt (Thr473), Anti-Total Akt.

Step-by-Step Workflow

-

Seeding:

-

Plate cells in 6-well plates (

cells/well). -

Incubate at 37°C/5% CO

until 80-90% confluence.

-

-

Starvation (Crucial for Baseline):

-

Aspirate growth medium. Wash 1x with PBS.

-

Add Serum-Free DMEM and incubate for 4–16 hours (overnight is preferred for HepG2 to reduce basal Akt phosphorylation).

-

-

Treatment Preparation:

-

Prepare 2x working solutions in warm serum-free media.

-

Vehicle Control: 0.1% DMSO.

-

Positive Control: Insulin (100 nM).[6]

-

DDN Treatment: 5

M and 10-

Note: Do not exceed 0.5% final DMSO concentration to avoid cytotoxicity.

-

-

-

Stimulation:

-

Add treatment media to cells.[6]

-

Incubate for 15 minutes at 37°C. (Kinase activation is rapid; longer times may induce feedback loops).

-

-

Termination & Lysis:

-

Place plate on ice immediately. Aspirate media.

-

Wash 1x with ice-cold PBS containing 1 mM Sodium Orthovanadate (phosphatase inhibitor).

-

Add 150

L ice-cold Lysis Buffer. Scrape and collect.

-

-

Analysis:

-

Clarify lysates (14,000 x g, 10 min, 4°C).

-

Perform Western Blot. Normalize signal of p-Akt against Total Akt.

-

Figure 2: Experimental Workflow for Kinase Activation

Caption: Step-wise protocol for assessing rapid kinase activation. Ice-cold termination is critical to preserve phosphorylation states.

Protocol C: Functional Glucose Uptake Assay

Objective: Determine if DDN-induced signaling translates to physiological glucose transport. Cell Model: Differentiated 3T3-L1 Adipocytes.

-

Differentiation: Differentiate 3T3-L1 fibroblasts into adipocytes (requires Insulin/Dexamethasone/IBMX cocktail for 7-10 days). Use cells only when >90% show lipid droplets.

-

Starvation: Serum-starve adipocytes in DMEM (low glucose) + 0.2% BSA for 2 hours.

-

Treatment:

-

Treat cells with DDN (5

M, 10

-

-

Uptake Phase:

-

Add 2-NBDG (fluorescent glucose analog) or

H-2-Deoxyglucose. -

Incubate for 10–20 minutes at 37°C.

-

-

Wash & Read:

-

Wash 3x with ice-cold PBS (stops transport).

-

Lyse cells and measure Fluorescence (485/535 nm) or Scintillation counts.

-

Expected Results & Troubleshooting

Quantitative Benchmarks

The following table summarizes expected potency relative to insulin in CHO-IR cells.

| Parameter | Insulin (100 nM) | DDN (5 | DDN (10 |

| IR | 100% (Reference) | ~40-60% | ~80-90% |

| Akt (Thr473) Phosphorylation | 100% | ~50% | ~75% |

| IGF-1R Phosphorylation | < 5% | Undetectable | Undetectable |

| Glucose Uptake (3T3-L1) | 100% | ~35% | ~60% |

Troubleshooting Guide

-

Issue: Precipitation in Media.

-

Cause: DDN is highly hydrophobic.

-

Solution: Pre-dilute DDN in a small volume of warm media immediately before adding to the plate. Do not store diluted media. Ensure final DMSO < 0.5%.

-

-

Issue: High Basal Phosphorylation.

-

Cause: Incomplete starvation or autocrine signaling.

-

Solution: Increase starvation time or wash cells more thoroughly with PBS before starvation.

-

-

Issue: No Signal.

References

-

He, K., et al. (2011). "Identification of a molecular activator for insulin receptor with potent anti-diabetic effects."[7] Journal of Biological Chemistry, 286(43), 37379-37388.[7]

-

Merck Millipore. "IRTK Activator III, DDN - Product Information." Calbiochem Catalog.

-

Ebina, Y., et al. (1985). "The human insulin receptor cDNA: the structural basis for hormone-activated transmembrane signalling." Cell, 40(4), 747-758.

-

Saltiel, A. R., & Kahn, C. R. (2001). "Insulin signalling and the regulation of glucose and lipid metabolism." Nature, 414(6865), 799-806.

Sources

- 1. IRTK Activator III, DDN The IRTK Activator III, DDN modulates the biological activity of IRTK. This small molecule/inhibitor is primarily used for Biochemicals applications. | Sigma-Aldrich [sigmaaldrich.com]

- 2. merckmillipore.com [merckmillipore.com]

- 3. Insulin Receptor Signaling | Cell Signaling Technology [cellsignal.com]

- 4. scbt.com [scbt.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

Optimizing Insulin Receptor Tyrosine Kinase (IRTK) Activation Assays: A Precision Guide

Executive Summary & Strategic Rationale

The Insulin Receptor Tyrosine Kinase (IRTK) is the catalytic core of the insulin receptor (IR), a critical target in metabolic diseases (Type 2 Diabetes) and oncology. While downstream readouts like Akt or ERK phosphorylation are common, they are distal and subject to cross-talk. Direct measurement of IRTK autophosphorylation at the activation loop (A-loop) is the only definitive metric of receptor occupancy and intrinsic kinase activation.

This guide moves beyond generic Western blotting to establish a quantitative, high-throughput compatible Sandwich ELISA and HTRF framework . We focus on the critical "Triple Tyrosine Motif" (Tyr1150/1151/1158) within the kinase domain, as phosphorylation here dictates the transition from the basal (autoinhibited) state to the active catalytic state.

Mechanism of Action: The Triple Tyrosine Switch

To design a valid assay, one must understand the structural mechanics of activation. The IR exists as a pre-formed

-

Ligand Binding: Insulin binds the extracellular

-subunits, inducing a conformational change. -

Trans-Autophosphorylation: This change relieves the inhibition of the intracellular

-subunits, allowing them to cross-phosphorylate. -

The Activation Loop (A-Loop): The critical event is the phosphorylation of Tyr1150, Tyr1151, and Tyr1158 (numbering based on mature IR-

sequence; often Tyr1162/1163 in full-length precursors). -

Substrate Recruitment: Once the A-loop is phosphorylated, the kinase active site opens to recruit IRS-1/2, initiating the PI3K/Akt and MAPK cascades.

Diagram 1: IRTK Signaling & Activation Logic

Caption: The IRTK activation cascade. Ligand binding triggers ATP-dependent autophosphorylation of the beta-subunit A-loop, creating docking sites for IRS-1. Inhibitors like BMS-536924 block this specific transition.[1]

Methodology Selection: ELISA vs. Western vs. HTRF

For drug development and rigorous signaling studies, Sandwich ELISA is the recommended "Gold Standard" due to its quantitative linearity and ability to normalize against total protein.

| Feature | Western Blot | Sandwich ELISA (Recommended) | HTRF / AlphaLISA |

| Throughput | Low (Manual) | Medium/High (96-well) | Ultra-High (384-well) |

| Quantitation | Semi-quantitative | Quantitative (Linear) | Quantitative (Relative) |

| Specificity | High (MW separation) | High (Dual antibody) | High (FRET based) |

| Sample Vol. | High (>20 µg) | Low (5-10 µg) | Very Low (<5 µg) |

| Use Case | Initial validation | Potency assays (IC50/EC50) | High-throughput screening |

Detailed Protocol: IRTK Phospho-ELISA (Sandwich Format)

This protocol utilizes a "Capture Total / Detect Phospho" architecture. This is superior to "Capture Phospho" because it allows you to run a parallel plate for Total IR to normalize signal, ensuring that a drop in signal is due to inhibition, not cell death or loading error.

Phase A: Reagents & Controls

-

Cell Line: CHO-IR (Chinese Hamster Ovary overexpressing human IR) or HepG2 (high endogenous IR).

-

Stimulant: Human Recombinant Insulin (Start at 100 nM).

-

Inhibitor Control: BMS-536924 (Specific IR/IGF1R inhibitor).[2]

-

Lysis Buffer (Critical): RIPA buffer supplemented with 1 mM Na3VO4 (Sodium Orthovanadate) and Protease Inhibitor Cocktail . Note: Orthovanadate must be activated by boiling/pH adjustment to depolymerize it, or it will be ineffective.

Phase B: Experimental Workflow

Step 1: Cell Culture & Starvation

-

Logic: Serum contains insulin and growth factors that cause high basal background.

-

Action: Seed cells at 80% confluency. Wash 2x with PBS. Incubate in serum-free media for 4–16 hours prior to the assay.

Step 2: Treatment

-

Inhibitor Pre-incubation: Add BMS-536924 (or test compound) for 60 min.

-

Stimulation: Add Insulin (100 nM) for 10 minutes at 37°C.

-

Why 10 min? IRTK phosphorylation peaks rapidly (5-10 min) and is then dephosphorylated by PTP1B or internalized.

-

-

Termination: Aspirate media immediately and place plate on ice. Wash 1x with ice-cold PBS.

Step 3: Lysis

-

Add ice-cold Lysis Buffer (100 µL/well for 96-well plate).

-

Incubate 20 min on ice with shaking.

-

Centrifuge at 14,000 x g for 10 min at 4°C to clear debris.

Step 4: Sandwich ELISA[3]

-

Capture Antibody: Mouse anti-Insulin Receptor

(Total) coated on high-bind plates. -

Blocking: 1% BSA in PBS-T (Tween-20).

-

Sample Binding: Add 100 µL lysate (diluted to ~10 µ g/well total protein). Incubate 2 hours at RT.

-

Detection Antibody: Rabbit anti-Phospho-IR (Tyr1150/1151).[4]

-

Specificity Note: Ensure the antibody does not cross-react with IGF-1R unless intended, as the kinase domains are highly homologous.

-

-

Secondary: HRP-conjugated Goat anti-Rabbit IgG.

-

Readout: TMB Substrate. Stop with 1M H2SO4. Read OD at 450 nm.

Diagram 2: Assay Workflow Logic

Caption: Step-by-step workflow. Serum starvation is the critical "Reset" button to ensure a high signal-to-noise window upon insulin stimulation.

Data Analysis & Troubleshooting

Normalization Formula

To account for well-to-well variation in cell number:

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| High Background (Basal) | Incomplete starvation | Increase starvation time; ensure BSA is fatty-acid free. |

| No Signal Induction | Phosphatase activity | Freshly prepare Na3VO4; keep lysates strictly at 4°C. |

| Low Sensitivity | Low receptor density | Use CHO-IR cells (overexpressed) instead of standard lines. |

| High Variation | Pipetting/Washing | Use automated plate washers; perform triplicates. |

References

-

Saltiel, A. R., & Kahn, C. R. (2001). Insulin signalling and the regulation of glucose and lipid metabolism.[5] Nature, 414(6865), 799–806. Link

-

White, M. F. (2003). Insulin signaling in health and disease. Science, 302(5651), 1710-1711. Link

-

Hubbard, S. R. (1997).[6] Crystal structure of the activated insulin receptor tyrosine kinase in complex with peptide substrate and ATP analog. The EMBO Journal, 16(18), 5572–5581. Link

-

Cell Signaling Technology. (n.d.). PathScan® Phospho-Insulin Receptor β (Tyr1150/1151) Sandwich ELISA Kit Protocol.[4] Link

-

Wittman, M. D., et al. (2005). Discovery of a (1H-benzoimidazol-2-yl)-1H-pyridin-2-one (BMS-536924) inhibitor of insulin-like growth factor I receptor kinase with in vivo antitumor activity.[1][2] Journal of Medicinal Chemistry, 48(18), 5639–5643.[1] Link

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. PathScan® Phospho-Insulin Receptor beta (Tyr1150/1151) Sandwich ELISA Kit | Cell Signaling Technology [cellsignal.com]

- 5. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 6. Lck phosphorylates the activation loop tyrosine of the Itk kinase domain and activates Itk kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Validating Small Molecule IRTK Activators for Metabolic Syndrome Research

Executive Summary

Metabolic syndrome (MetS) is fundamentally characterized by insulin resistance, a pathological state where the insulin receptor (IR) fails to transduce downstream signals effectively despite hyperinsulinemia.[1][2] While traditional therapeutics often target downstream effectors (e.g., AMPK activators like metformin) or enhance insulin secretion (e.g., sulfonylureas), direct activation of the Insulin Receptor Tyrosine Kinase (IRTK) represents a precision strategy to bypass upstream ligand-binding defects.

This Application Note provides a rigorous technical framework for evaluating small molecule IRTK activators. We focus on the application of direct activators (e.g., IRTK Activator III, DMAQ-B1) in drug discovery, detailing protocols for kinase specificity, downstream signaling validation, and functional glucose uptake in adipocytes.

Mechanistic Rationale

The insulin receptor is a heterotetrameric receptor tyrosine kinase (RTK).[1] Upon insulin binding, the receptor undergoes a conformational shift from an inverted "V" to a "T" shape, triggering autophosphorylation of the intracellular

Small molecule IRTK activators function by binding directly to the kinase domain or allosteric sites of the

Signaling Pathway Visualization[1]

Figure 1: Signal transduction cascade triggered by IRTK activators. Note that small molecules can bypass the extracellular ligand-binding domain to directly engage the intracellular kinase domain.[1]

Compound Profiling & Selection

When selecting an IRTK activator for experimental validation, specificity is the critical parameter. The insulin receptor shares high structural homology with the IGF-1 Receptor (IGF-1R).[1] Non-selective activation can lead to mitogenic (cancer-promoting) side effects rather than metabolic correction.[1]

Table 1: Comparative Profile of Common IRTK Modulators

| Compound Class | Representative Agent | Mechanism of Action | Specificity Profile | Application |

| Direct Activator | IRTK Activator III (DDN) | Binds IRTK domain; triggers autophosphorylation.[1] | High (Selectivity > IGF-1R, EGFR) | In vitro kinase assays; Acute cell signaling. |

| Insulin Mimetic | Demethylasterriquinone B1 (DMAQ-B1) | Non-peptidyl mimetic; induces IR | Moderate to High | Glucose uptake assays; In vivo diabetic models.[1][4][5] |

| PTP Inhibitor | bpV(pic) | Inhibits Phosphotyrosine Phosphatase (prevents dephosphorylation).[1][6] | Low (Global PTP inhibition) | Positive control for maximal phosphorylation.[1] |

| Sensitizer | TLK16998 | Potentiates insulin action; inactive without insulin.[1] | High | Synergistic studies with insulin.[1] |

Experimental Protocols

Protocol A: Cell-Free Kinase Activity Assay (TR-FRET)

Purpose: To quantify the intrinsic enzymatic activity of the IRTK in the presence of the activator, independent of cellular uptake or metabolism.[1]

Methodology: We utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) format.[1] This homogeneous assay measures the transfer of phosphate from ATP to a biotinylated peptide substrate (Poly-GT) detected by a Europium-labeled anti-phosphotyrosine antibody.[1]

-

Reagents: Recombinant Human IR Kinase Domain, Biotin-Poly(Glu,Tyr) 4:1 substrate, ATP (Km concentration), IRTK Activator stock.

-

Reaction Setup:

-

Prepare 3x Enzyme mix in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

-

Prepare 3x Substrate/ATP mix.

-

Prepare 3x Compound dilution series (10-point dose-response).

-

-

Execution:

-

Add 5 µL Compound + 5 µL Enzyme to a 384-well low-volume white plate. Incubate 15 min at RT (allows conformational binding).

-

Initiate reaction with 5 µL Substrate/ATP mix.

-

Incubate 60 min at RT.

-

Stop reaction with EDTA/Detection Reagent (Eu-Antibody + APC-Streptavidin).

-

-

Data Analysis:

-

Read on TR-FRET compatible reader (e.g., EnVision).

-

Calculate Ratio (665 nm / 615 nm).

-

Plot Sigmoidal Dose-Response to determine EC50.[1]

-

Validation Criteria: Z-factor > 0.5; Signal-to-Background (S/B) > 3.

Protocol B: Cell-Based Signaling Verification (Western Blot)

Purpose: To confirm the compound activates the pathway in a physiological environment (e.g., adipocytes).[1]

-

Cell Model: Differentiated 3T3-L1 adipocytes (Day 8-10 post-differentiation).

-

Starvation: Serum-starve cells in DMEM + 0.5% BSA for 4 hours to reduce basal signaling noise.

-

Treatment:

-

Vehicle (DMSO).

-

Insulin (100 nM) - Positive Control.[1]

-

IRTK Activator (Dose range: 1 µM - 10 µM).

-

Duration: 15 minutes (acute activation).

-

-

Lysis: Rapidly aspirate media; wash with ice-cold PBS; lyse in RIPA buffer + Protease/Phosphatase Inhibitor Cocktail.

-

Immunoblot Targets:

Protocol C: Functional Glucose Uptake Assay

Purpose: To verify that signaling leads to the metabolic endpoint (GLUT4 translocation).[1]

Workflow Visualization:

Figure 2: Step-by-step workflow for the functional glucose uptake assay.

Protocol Steps:

-

Differentiation: Use 3T3-L1 fibroblasts differentiated into mature adipocytes (lipid droplets visible).

-

Equilibration: Wash cells 2x with KRPH buffer (Krebs-Ringer Phosphate HEPES).

-

Treatment: Incubate cells with IRTK Activator or Insulin in KRPH for 30 min at 37°C.

-

Uptake: Add 2-Deoxy-D-glucose (2-DG) mixed with tracer (e.g., [3H]-2-DG or fluorescent analog 2-NBDG).

-

Termination: After 10 min, wash 3x with ice-cold PBS containing 10 µM Cytochalasin B (stops transport).

-

Quantification: Lyse cells in 0.1 N NaOH; measure radioactivity (CPM) or fluorescence. Normalize to total protein content (BCA assay).

Troubleshooting & Self-Validation

To ensure Trustworthiness and Scientific Integrity , every experiment must include internal validity checks:

-

The "IGF-1R Trap": Many IR activators cross-react with IGF-1R due to kinase domain similarity.[1]

-

Cytotoxicity vs. Metabolic Effect:

-

Solubility: IRTK activators (often quinones) can be hydrophobic.

-

Validation: Ensure DMSO concentration < 0.5% in final assay to prevent solvent-induced membrane permeabilization.[1]

-

References

-

Discovery of a small molecule insulin receptor activator. Source: Science / PubMed (Merck Research Laboratories) Significance:[1] Describes the identification of L-783,281, the first non-peptidyl fungal metabolite to activate IRTK.[1] URL:[Link]

-

Insulin Resistance and Inflammation. Source: MDPI (International Journal of Molecular Sciences) Significance: Reviews the downstream signaling defects in metabolic syndrome that necessitate direct kinase activation. URL:[Link][1]

-

Discovery of a Potent, Highly Selective, and Orally Efficacious Small-Molecule Activator of the Insulin Receptor. Source: Journal of Medicinal Chemistry (ACS Publications) Significance: Details the synthesis and testing of benzoquinone derivatives that correct hyperglycemia in db/db mice. URL:[Link][1]

-

AMPK, insulin resistance, and the metabolic syndrome. Source: Cell Metabolism (via NIH PMC) Significance:[1] Provides context on the broader metabolic signaling network and the interplay between IRTK and AMPK pathways.[1] URL:[Link][1]

Sources

- 1. youtube.com [youtube.com]

- 2. AMPK, insulin resistance, and the metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Insulin receptor - Wikipedia [en.wikipedia.org]

- 4. Discovery of a small molecule insulin receptor activator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. endocrine.org [endocrine.org]

- 6. scbt.com [scbt.com]

- 7. merckmillipore.com [merckmillipore.com]

Application Note: Investigating Insulin Resistance Mechanisms via Small Molecule Irtk Activators

[1]

Abstract

Insulin resistance (IR) is the hallmark of Type 2 Diabetes (T2D), characterized by the failure of the insulin receptor (INSR) to initiate downstream signaling despite the presence of insulin.[1] While traditional insulin sensitizers (e.g., thiazolidinediones) act on nuclear receptors, a novel class of direct Irtk activators (e.g., L-783,281 and its analogs) bypasses the extracellular ligand-binding domain, acting directly on the intracellular

Mechanism of Action & Rationale

The "Bypass" Hypothesis

In many forms of insulin resistance (e.g., lipotoxicity induced by palmitate), the defect lies in the inhibition of the insulin receptor's autophosphorylation or the physical hindrance of insulin binding to the

-

Native Insulin Action: Binds extracellular

-subunits -

Irtk Activator Action: Membrane-permeable small molecules bind directly to the kinase domain or juxtamembrane region of the

-subunit, inducing autophosphorylation independently of the

This distinction is critical for research: if an Irtk activator restores signaling in a resistant model where insulin fails, the defect is confirmed to be at the level of ligand-binding or receptor coupling, rather than a downstream effector mutation (e.g., AKT/PI3K).

Pathway Visualization

The following diagram illustrates the differential activation points between Native Insulin and Small Molecule Activators (SMA) in a resistant state.

Caption: Figure 1: Mechanism of Irtk activators bypassing extracellular resistance blocks. Note the direct action on the Beta subunit.

Experimental Workflow Overview

To validate the efficacy of an Irtk activator in a resistance model, a three-phase approach is recommended:

-

Induction: Create an in vitro insulin resistance model (Palmitate-induced).

-

Intervention: Treat with Insulin (Control) vs. Irtk Activator.

-

Readout: Biochemical (Western Blot) and Functional (Glucose Uptake).[4][5]

Caption: Figure 2: Experimental timeline for comparing Insulin vs. Irtk Activator efficacy in resistant myotubes.

Detailed Protocols

Protocol A: Induction of Insulin Resistance (Palmitate Model)

Purpose: To mimic the high-fat diet environment (lipotoxicity) common in T2D.

Reagents:

-

Sodium Palmitate (Sigma)

-

Fatty Acid-Free BSA (Essential for conjugation)

-

C2C12 Myoblasts (differentiated to myotubes) or HepG2 cells.

Procedure:

-

Conjugation (Critical Step):

-

Dissolve sodium palmitate in 0.1M NaOH at 70°C to create a 100 mM stock.

-

Dissolve BSA in serum-free DMEM (10% solution) at 55°C.

-

Add palmitate dropwise to the BSA solution while stirring at 55°C to yield a final stock of 5 mM Palmitate / 5% BSA (molar ratio ~6:1).

-

Filter sterilize (0.22 µm) immediately.

-

-

Cell Treatment:

-

Differentiate C2C12 cells for 5–7 days (low serum media) until myotubes form.

-

Treat cells with 0.5 mM Palmitate-BSA complex for 16–24 hours.

-

Control: Treat parallel wells with BSA vehicle only.

-

-

Validation: Resistant cells should show >50% reduction in insulin-stimulated p-AKT compared to BSA controls.

Protocol B: Signaling Analysis (Western Blot)

Purpose: To determine if the Irtk activator restores phosphorylation of key nodes.

Treatment Setup:

-

After Palmitate incubation, wash cells 2x with warm PBS.

-

Serum-starve in DMEM (no glucose/serum) for 4 hours.

-

Add treatments for 15–30 minutes :

Lysis & Detection:

-

Lyse in RIPA buffer supplemented with phosphatase inhibitors (Orthovanadate/Fluoride).

-

Run SDS-PAGE and blot for the following targets:

| Target Protein | Phospho-Site | Significance |

| INSR | Tyr1150/1151 | Direct indicator of Kinase Activation. |

| IRS-1 | Tyr612 | First downstream adapter. |

| AKT | Ser473 / Thr308 | Major metabolic effector. |

| Total AKT/INSR | N/A | Loading controls. |

Expected Outcome: In Palmitate-treated cells:

-

Insulin: Minimal p-INSR and p-AKT signal (Resistance).

-

Irtk Activator: Robust p-INSR and p-AKT signal (Bypass successful).

Protocol C: Functional Glucose Uptake (2-NBDG Assay)

Purpose: To confirm that signaling restoration translates to physiological glucose transport.

Reagents:

Procedure:

-

Starvation: Following resistance induction, wash cells 2x with PBS and incubate in glucose-free KRPH buffer for 30 mins.

-

Stimulation: Add Insulin (100 nM) or Irtk Activator (10 µM) for 15 minutes prior to tracer addition.

-

Uptake: Add 2-NBDG (Final concentration 100 µM) to the wells containing the drugs. Incubate for 30 minutes at 37°C.

-

Stop: Wash cells 3x with ice-cold PBS (stops transport).

-

Measurement:

-

Plate Reader: Measure fluorescence (Ex/Em = 465/540 nm).

-

Microscopy:[9] Image immediately to visualize intracellular accumulation.

-

Data Interpretation & Troubleshooting

Summary of Expected Results

| Condition | Treatment | p-INSR (Tyr1150) | p-AKT (Ser473) | Glucose Uptake | Interpretation |

| Healthy (BSA) | Vehicle | Low | Low | Basal | Baseline |

| Healthy (BSA) | Insulin | High | High | High | Normal Sensitivity |

| Resistant (Palm) | Vehicle | Low | Low | Basal | Baseline |

| Resistant (Palm) | Insulin | Low | Low | Low | Insulin Resistance |

| Resistant (Palm) | Irtk Activator | High | High | High | Rescue / Bypass |

Troubleshooting Guide

-

Issue: High basal phosphorylation in vehicle controls.

-

Fix: Ensure starvation period is adequate (minimum 4 hours) and that BSA used for conjugation is fatty-acid free.

-

-

Issue: Irtk activator shows p-INSR but no p-AKT.

-

Fix: The resistance might be downstream of the receptor (e.g., constitutive PTEN activity or mTORC1-mediated feedback loop). This result is scientifically significant as it localizes the defect.

-

-

Issue: Palmitate toxicity (cell death).

-

Fix: Reduce Palmitate concentration to 0.25 mM or reduce incubation time to 12 hours.

-

References

-

Zhang, B., et al. (1999). Discovery of a small molecule insulin mimetic with antidiabetic activity in mice. Science.[3][10] Link

- Context: The seminal paper describing L-783,281, the first non-peptidyl small molecule activ

-

Salituro, G. M., et al. (2001). Discovery of a small molecule insulin receptor activator.[2][3] Recent Progress in Hormone Research.[2] Link

- Context: Detailed chemical and biological characterization of Irtk activ

-

Li, M., et al. (2001). Small molecule insulin receptor activators potentiate insulin action in insulin-resistant cells.[1] Diabetes.[1][3][5][10][11] Link

-

Context: Demonstrates the specific utility of these activators in resistant cell lines (HTC cells).[1]

-

-

Nwakiban, A. P., et al. (2018). 2-NBDG as a fluorescent indicator for direct glucose uptake measurement in murine skeletal muscle C2C12 cells. ResearchGate/Methodology. Link

- Context: Protocol grounding for the functional glucose uptake assay.

-

Newsom, S. A., et al. (2025). A Systematic Review of Palmitate-Mediated Insulin Resistance in C2C12 Myotubes. MDPI/PubMed. Link

- Context: Current best practices for inducing insulin resistance using Palmit

Sources

- 1. Small molecule insulin receptor activators potentiate insulin action in insulin-resistant cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of a small molecule insulin receptor activator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. endocrine.org [endocrine.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. iv.iiarjournals.org [iv.iiarjournals.org]

- 7. researchgate.net [researchgate.net]

- 8. docs.aatbio.com [docs.aatbio.com]

- 9. scholarworks.uark.edu [scholarworks.uark.edu]

- 10. Discovery of a small molecule insulin mimetic with antidiabetic activity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. diabetesjournals.org [diabetesjournals.org]

Troubleshooting & Optimization

Troubleshooting Irtk activator experiments

<Technical Support Center: Troubleshooting Irtk Activator Experiments

A Guide for Researchers, Scientists, and Drug Development Professionals

Section 1: Understanding Irtk Activation

The Insulin Receptor (IR) is a transmembrane receptor that belongs to the receptor tyrosine kinase (RTK) family.[1][2] Its activation is a critical step in the regulation of glucose homeostasis and cell growth.[1][3]

The Mechanism of Irtk Activation

Under normal physiological conditions, the binding of insulin to the extracellular domain of the IR induces a conformational change. This change brings the two intracellular kinase domains closer together, facilitating their trans-autophosphorylation.[4][5] This autophosphorylation event activates the kinase, creating docking sites for downstream signaling proteins, most notably the Insulin Receptor Substrate (IRS) proteins.[1][6] Tyrosine-phosphorylated IRS proteins then recruit and activate other signaling molecules, including PI3K, which in turn activates the Akt/PKB and PKCζ cascades.[6] This cascade ultimately leads to a variety of cellular responses, including the translocation of GLUT4 glucose transporters to the cell membrane, glycogen synthesis, and protein synthesis.[1][6]

Some chemical Irtk activators work by inhibiting protein tyrosine phosphatases, enzymes that would otherwise dephosphorylate and inactivate the insulin receptor.[7] This inhibition leads to a prolonged state of receptor phosphorylation and activation.

Visualizing the Irtk Signaling Pathway

Caption: Simplified Irtk Signaling Pathway.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration of Irtk activator to use?

A1: The optimal concentration is highly dependent on the specific activator, the cell type being used, and the desired experimental outcome. It is crucial to perform a dose-response curve to determine the EC50 (half-maximal effective concentration) for your specific experimental system. For example, one commercially available Irtk activator has been shown to phosphorylate the insulin receptor and activate downstream signaling in CHO-IGF-IR cells at a concentration of 5 µM.[8]

Q2: How long should I incubate my cells with the Irtk activator?

A2: The incubation time will vary depending on the kinetics of the activator and the specific downstream event you are measuring. For rapid events like receptor phosphorylation, a short incubation time (e.g., 5-30 minutes) may be sufficient. For downstream events like changes in gene expression or cell proliferation, longer incubation times (hours to days) may be necessary. A time-course experiment is recommended to determine the optimal incubation period.

Q3: Can I use a crude cell lysate for my kinase assay?

A3: While it is possible to use a crude lysate, it is generally not recommended for quantitative or highly sensitive assays.[9] Crude lysates contain a multitude of other kinases, phosphatases, and proteases that can interfere with your assay and lead to high background noise or degradation of your target protein.[9] For cleaner results, consider immunoprecipitating the Irtk before performing the kinase assay.

Q4: What are the best controls for an Irtk activator experiment?